molecular formula C21H16Cl3NOS B12497055 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,4-dichlorobenzyl)benzamide

Katalognummer: B12497055
Molekulargewicht: 436.8 g/mol
InChI-Schlüssel: DTROBPOZGTZCCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of chlorophenyl and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling with Benzamide Derivative: The intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl groups.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl rings.

Wissenschaftliche Forschungsanwendungen

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenyl Sulfanyl Derivatives: Compounds with similar sulfanyl groups but different substituents on the phenyl rings.

    Dichlorophenyl Benzamides: Compounds with similar benzamide structures but different substituents on the phenyl rings.

Uniqueness

4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-[(2,4-DICHLOROPHENYL)METHYL]BENZAMIDE is unique due to the specific combination of chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H16Cl3NOS

Molekulargewicht

436.8 g/mol

IUPAC-Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-[(2,4-dichlorophenyl)methyl]benzamide

InChI

InChI=1S/C21H16Cl3NOS/c22-17-7-9-19(10-8-17)27-13-14-1-3-15(4-2-14)21(26)25-12-16-5-6-18(23)11-20(16)24/h1-11H,12-13H2,(H,25,26)

InChI-Schlüssel

DTROBPOZGTZCCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.